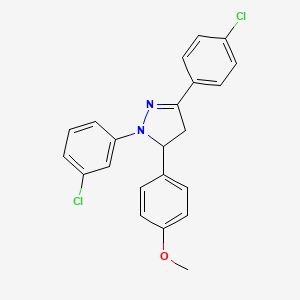![molecular formula C15H20BrN3O2S2 B4969188 [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate](/img/structure/B4969188.png)
[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a carbamoylamino group, and a diethylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromoaniline with phosgene to form 4-bromophenyl isocyanate. This intermediate is then reacted with 3-aminopropanoic acid to yield the corresponding carbamoylamino derivative. Finally, the carbamoylamino derivative is treated with diethylcarbamodithioic acid under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the diethylcarbamodithioate moiety.
Reduction: Reduction reactions may target the carbonyl group in the oxopropyl chain.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the carbonyl group, such as an alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to aromatic residues in the active site of enzymes, while the carbamoylamino and diethylcarbamodithioate moieties may participate in hydrogen bonding or covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
[4-bromophenyl]carbamoylamino derivatives: These compounds share the bromophenyl and carbamoylamino groups but differ in other substituents.
N,N-diethylcarbamodithioate derivatives: Compounds with the diethylcarbamodithioate moiety but different aromatic groups.
Uniqueness: The unique combination of the bromophenyl, carbamoylamino, and diethylcarbamodithioate groups in [3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXBSYCDTWZZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B4969137.png)
![7-amino-5-(4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4969140.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B4969163.png)
![1-Chloro-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4969167.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)
